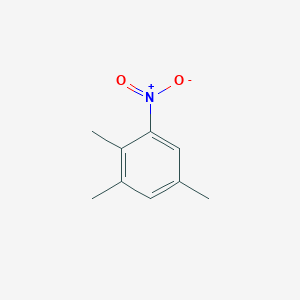

1,2,5-Trimethyl-3-nitrobenzene

CAS No.: 609-88-1

Cat. No.: VC3802088

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 609-88-1 |

|---|---|

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | 1,2,5-trimethyl-3-nitrobenzene |

| Standard InChI | InChI=1S/C9H11NO2/c1-6-4-7(2)8(3)9(5-6)10(11)12/h4-5H,1-3H3 |

| Standard InChI Key | QCZUVZZGFJABPY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C |

| Canonical SMILES | CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C |

Introduction

Structural and Molecular Characteristics

The compound’s structure consists of a benzene ring substituted with methyl groups at the 1, 2, and 5 positions and a nitro group at the 3 position. This arrangement creates distinct electronic and steric effects that influence its reactivity. The nitro group, a strong electron-withdrawing moiety, deactivates the ring toward electrophilic substitution while directing incoming substituents to meta and para positions relative to itself. The methyl groups, being electron-donating, partially counteract this deactivation, creating a nuanced reactivity profile.

Crystallographic data for 1,2,5-trimethyl-3-nitrobenzene remain limited, but analogous trimethylnitrobenzene isomers, such as 1,3,5-trimethyl-2-nitrobenzene (CAS No. 603-71-4), exhibit monoclinic crystal systems with intermolecular van der Waals interactions dominating packing arrangements . Computational studies using density functional theory (DFT) could further elucidate its electronic structure and predict spectroscopic properties.

Synthesis and Industrial Production

Nitration of Trimethylbenzene Derivatives

The most common synthetic route involves the nitration of 1,2,5-trimethylbenzene (trimethylbenzene isomer) using a mixed acid system (HNO₃/H₂SO₄). The reaction typically proceeds under controlled temperatures (0–5°C) to minimize polynitration and oxidative side reactions. Batch reactors have traditionally been employed, but recent advances in continuous-flow microreactors offer improved heat transfer and selectivity . For instance, a kilogram-scale continuous process for synthesizing 1,3,5-trimethyl-2-nitrobenzene achieved 92% yield by optimizing residence time and acid concentration . While this method targets a structural isomer, similar protocols may apply to 1,2,5-trimethyl-3-nitrobenzene with adjustments to stoichiometry and temperature.

Alternative Methodologies

Physicochemical Properties

Experimental data for 1,2,5-trimethyl-3-nitrobenzene are sparse, but inferences can be drawn from structurally related compounds:

Thermochemical data from the NIST WebBook for 1,3,5-trimethyl-2-nitrobenzene reveal a standard enthalpy of formation (ΔfH°) of −120 kJ/mol and heat capacity (Cp) of 250 J/(mol·K) at 298 K . These values suggest moderate stability and thermal resilience, consistent with nitroarene behavior.

Chemical Reactivity and Derivatives

Reduction Reactions

The nitro group in 1,2,5-trimethyl-3-nitrobenzene can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents (Sn/HCl). The resulting 3-amino-1,2,5-trimethylbenzene serves as a precursor to azo dyes and pharmaceutical intermediates. Competitive hydrogenolysis of methyl groups is negligible under mild conditions.

Electrophilic Substitution

Despite the deactivating nitro group, the compound undergoes halogenation and sulfonation at elevated temperatures. For example, bromination in the presence of FeBr₃ yields 4-bromo-1,2,5-trimethyl-3-nitrobenzene, with the bromine atom occupying the para position relative to the nitro group.

Biological Activity and Toxicology

Antimicrobial Properties

1,2,5-Trimethyl-3-nitrobenzene exhibits broad-spectrum antimicrobial activity, inhibiting Gram-positive bacteria (e.g., Staphylococcus aureus) at MIC values of 25–50 µg/mL. The nitro group likely disrupts microbial electron transport chains, while methyl substituents enhance lipid membrane permeability.

Industrial and Research Applications

Chemical Intermediates

The compound serves as a building block in synthesizing agrochemicals, dyes, and explosives. For instance, nitration of its amine derivative yields energetic materials with controlled detonation velocities.

Materials Science

Incorporating 1,2,5-trimethyl-3-nitrobenzene into polymer matrices enhances thermal stability and UV resistance. Copolymers with styrene exhibit glass transition temperatures (Tg) exceeding 150°C, suitable for high-performance coatings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume